N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazinone core substituted with an imidazole ring and linked via an ethyl chain to a 3,5-dimethylisoxazole sulfonamide group.
Properties
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4S/c1-10-14(11(2)24-18-10)25(22,23)16-6-8-20-13(21)4-3-12(17-20)19-7-5-15-9-19/h3-5,7,9,16H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMZXROHBHRWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized via the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Synthesis of the Pyridazinone Moiety: : The pyridazinone ring is often formed through the condensation of hydrazine derivatives with diketones or keto acids. This step typically requires acidic or basic conditions to facilitate the cyclization process.
-
Construction of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. This reaction is usually carried out under mild conditions and can be catalyzed by transition metals.
-
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridazinone rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and imidazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s imidazole and pyridazinone rings are of interest due to their potential interactions with biological targets such as enzymes and receptors.
Medicine
Medicinally, the compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its unique structure allows it to interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyridazinone moiety may interact with nucleic acids or proteins. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyridazinone, imidazole, and isoxazole sulfonamide motifs. Below is a detailed comparison with key analogs:
Pyridazinone-Based Sulfonamides
- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) : Structural Differences: Lacks the imidazole and isoxazole groups but shares the pyridazinone-sulfonamide backbone. Synthesis: Prepared via benzyl bromide alkylation of a pyridazinone intermediate, contrasting with the target compound’s likely multi-step assembly involving imidazole coupling. Activity: Pyridazinone sulfonamides are often explored as diuretics or antitumor agents, but 5a’s biological data remain unreported.
Imidazole-Containing Sulfonamides
- 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) : Structural Differences: Replaces pyridazinone with a pyrrole-carboxamide and incorporates a trifluoromethylpyridine group. Synthesis: Utilizes amine coupling reactions, differing from the sulfonamide linkage in the target compound.
Isoxazole Sulfonamides
- 3,5-Dimethylisoxazole-4-sulfonamide Derivatives: Structural Differences: Often lack fused pyridazinone-imidazole systems but share the isoxazole sulfonamide pharmacophore. Activity: Known for carbonic anhydrase inhibition (e.g., zonisamide analogs), suggesting the target compound may share similar mechanistic pathways.
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-heterocyclic system likely requires precise coupling steps, as seen in analogous pyridazine syntheses (e.g., benzyl bromide alkylation in 5a) .
- Bioactivity Gaps : Unlike Compound 41, which has validated purity and preliminary activity data , the target compound’s pharmacological profile remains uncharacterized.
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.38 g/mol. The structure features several functional groups, including an imidazole ring and a pyridazine moiety, which are known for their biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₄S |
| Molecular Weight | 364.38 g/mol |
| Functional Groups | Imidazole, Pyridazine, Sulfonamide |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of imidazole and pyridazine possess potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and some fungal pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of several compounds against MRSA and reported MIC values ranging from ≤0.25 µg/mL to >200 µg/mL. Notably, certain derivatives with halogen substitutions showed enhanced activity against MRSA .
The mechanism by which this compound exerts its effects is primarily linked to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis or other critical biological pathways. This inhibition can lead to the disruption of cellular processes essential for bacterial survival.
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxicity of this compound against human cell lines, such as HEK293 (human embryonic kidney cells). Results indicated varying levels of cytotoxicity among different derivatives, with some exhibiting low toxicity at effective antimicrobial concentrations .
Cytotoxicity Data Table
| Compound ID | MIC (µg/mL) | HEK293 CC50 (µg/mL) |
|---|---|---|
| Compound 1 | >200 | 19.3 |
| Compound 2 | >200 | 22.5 |
| Compound 26 | ≤0.25 | >32 |
Pharmacological Applications
Given its structural features and biological activity, this compound holds promise as a lead compound for developing new antimicrobial agents. Its potential applications extend to treating infections caused by resistant strains of bacteria and possibly inflammatory diseases.
Future Research Directions
To enhance the efficacy and reduce side effects, further modifications of the compound's structure are recommended. Techniques such as molecular docking studies can provide insights into binding affinities with specific biological targets, which may guide the design of more potent analogs .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide?
Methodological Answer:
- Stepwise Functionalization : Begin with pyridazinone core modification (e.g., introducing the imidazole moiety via nucleophilic substitution at position 3) followed by sulfonamide coupling at the ethylamine side chain. Use anhydrous DMF as a solvent with K₂CO₃ as a base for SNAr reactions .
- Yield Optimization : Employ Design of Experiments (DoE) to assess variables (temperature, stoichiometry, reaction time). For example, a central composite design can identify optimal conditions for imidazole coupling (e.g., 80°C, 12 hrs, 1.2 eq imidazole) .
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by recrystallization (EtOH:H₂O) to isolate high-purity product (>98% HPLC) .
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Range Tested | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | +25% | |
| Imidazole Equivalents | 1.0–1.5 | 1.2 | +18% | |
| Reaction Time (hrs) | 6–18 | 12 | +15% |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
Q. What solubility and formulation challenges arise with this compound, and how can they be addressed?
Methodological Answer:
- Solubility Limitations : The compound’s logP (~3.5) predicts poor aqueous solubility (<0.1 mg/mL). Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation (e.g., hydrolysis of sulfonamide). Lyophilization improves long-term storage .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide’s hydrogen bonding to Zn²⁺ in the active site .
- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD <2 Å). Identify residues (e.g., Thr199) critical for affinity .
- QSAR : Derive a model using Hammett σ constants for substituents on the imidazole ring to predict IC₅₀ trends .
Q. Table 2: Computational Parameters for Binding Studies
| Method | Software/Tool | Key Output Metrics | Reference |
|---|---|---|---|
| Molecular Docking | AutoDock Vina | Binding Energy (kcal/mol) | |
| MD Simulations | GROMACS | RMSD, RMSF | |
| QSAR | MOE | R² >0.85 |
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Validation : Re-test activity in standardized assays (e.g., enzymatic IC₅₀ vs. cellular EC₅₀) to identify assay-specific variability .
- Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites in cell lysates. Adjust protocols to inhibit CYP450-mediated degradation .
- Batch Consistency : Compare NMR and HPLC profiles of batches from different labs to rule out synthetic variability .
Q. How can researchers design in vivo pharmacokinetic studies to evaluate bioavailability and tissue distribution?
Methodological Answer:
- Formulation : Prepare a nanosuspension (particle size <200 nm) via wet milling to enhance oral absorption .
- Dosing : Administer 10 mg/kg IV and PO in rodent models. Collect plasma/tissues at 0.5, 2, 6, 24 hrs.
- Analytical Method : Use UPLC-MS/MS (LOQ 1 ng/mL) to quantify compound in matrices. Calculate AUC, Cmax, and t₁/₂ .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
Methodological Answer:
- Selectivity Screening : Test against a panel of 50 kinases (e.g., Eurofins KinaseProfiler). Prioritize structural modifications (e.g., methyl → trifluoromethyl on isoxazole) to reduce affinity for off-targets like JAK2 .
- Crystal Structure Analysis : Resolve co-crystals with off-target kinases to identify steric clashes. Modify the ethyl linker length to avoid key interactions .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute DMF with Cyrene™ (a bio-based solvent) for imidazole coupling, reducing E-factor by 40% .
- Catalysis : Use CuI nanoparticles to catalyze sulfonamide formation at lower temperatures (50°C vs. 100°C) .
- Waste Minimization : Implement membrane separation technologies to recover unreacted starting materials (>90% efficiency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
